2-(Bromomethyl)-2,3-dihydro-1H-indene
Overview
Description
2-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of brominated hydrocarbons It is characterized by the presence of a bromomethyl group attached to a dihydroindene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions in an inert solvent like carbon tetrachloride. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) in aqueous or acidic medium, and chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used for reduction reactions.
Major Products Formed
Substitution: Substituted indene derivatives with various functional groups.
Oxidation: Indene carboxylic acids or aldehydes.
Reduction: Methyl-substituted indene derivatives.
Scientific Research Applications
2-(Bromomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro-1H-indene involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the indene ring system.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2,3-dihydro-1H-indene: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)-2,3-dihydro-1H-indene: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
2-(Hydroxymethyl)-2,3-dihydro-1H-indene: Features a hydroxymethyl group, making it more polar and less reactive in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-2,3-dihydro-1H-indene is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXTMDDYSZTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591630 | |
Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348080-87-5 | |
Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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